molecular formula C9H16N2O B13323209 Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide

Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide

Cat. No.: B13323209
M. Wt: 168.24 g/mol
InChI Key: BKOSJFQFYYKCAP-JVHMLUBASA-N
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Description

Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide can be compared with other similar compounds, such as:

  • N-((3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl)acetamide
  • tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate

These compounds share similar structural features but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific formamide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-[(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]formamide

InChI

InChI=1S/C9H16N2O/c1-9(11-6-12)2-7-4-10-5-8(7)3-9/h6-8,10H,2-5H2,1H3,(H,11,12)/t7-,8+,9?

InChI Key

BKOSJFQFYYKCAP-JVHMLUBASA-N

Isomeric SMILES

CC1(C[C@@H]2CNC[C@@H]2C1)NC=O

Canonical SMILES

CC1(CC2CNCC2C1)NC=O

Origin of Product

United States

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